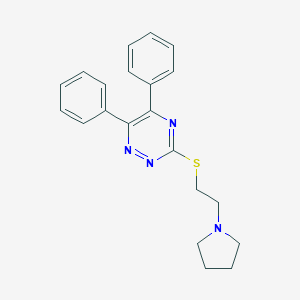![molecular formula C19H21N9OS B276353 N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B276353.png)
N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as PDE5 inhibitor, is a chemical compound used in scientific research. It has been extensively studied for its potential applications in various fields, such as medicine, pharmacology, and biochemistry.
Mechanism Of Action
The mechanism of action of N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the inhibition of N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide enzyme. This enzyme is responsible for the degradation of cGMP, which is an important signaling molecule involved in vasodilation and smooth muscle relaxation. By inhibiting N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide increases the levels of cGMP in the body, leading to vasodilation and smooth muscle relaxation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include:
1. Vasodilation: N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide causes vasodilation by increasing the levels of cGMP in the body.
2. Smooth Muscle Relaxation: N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide also causes smooth muscle relaxation by increasing the levels of cGMP in the body.
Advantages And Limitations For Lab Experiments
The advantages and limitations of N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide for lab experiments include:
Advantages:
1. Selective: N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a selective N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide inhibitor, which means it specifically targets this enzyme without affecting other phosphodiesterases.
2. Potent: N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a potent inhibitor of N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide enzyme, which means it can effectively increase the levels of cGMP in the body.
Limitations:
1. Cost: N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a relatively expensive chemical compound, which may limit its use in some lab experiments.
2. Toxicity: N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may have some toxic effects on cells and tissues, which may limit its use in some lab experiments.
Future Directions
The future directions of N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include:
1. Development of New N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Inhibitors: N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has paved the way for the development of new and more effective N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide inhibitors.
2. Investigation of Other Biological Effects: N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may have other biological effects that have not been fully investigated yet. Future research may focus on exploring these effects.
3. Drug Delivery Systems: N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may be incorporated into drug delivery systems to enhance its efficacy and reduce its toxicity.
Conclusion:
N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[
Synthesis Methods
The synthesis of N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol with 5-bromo-2-chloro-4-(diethylamino)pyrimidine in the presence of a base. The resulting intermediate is then treated with ethyl chloroacetate to form the final product.
Scientific Research Applications
N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential applications in various fields of scientific research. It is widely used as a N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide inhibitor, which means it can inhibit the activity of phosphodiesterase type 5 (N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) enzyme. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) in the body, which in turn causes vasodilation and smooth muscle relaxation. This property of N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been used in various scientific research applications, such as:
1. Treatment of Erectile Dysfunction: N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential use in the treatment of erectile dysfunction. It has been shown to be effective in improving the erectile function of patients with this condition.
2. Treatment of Pulmonary Arterial Hypertension: N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been studied for its potential use in the treatment of pulmonary arterial hypertension. It has been shown to be effective in improving the exercise capacity of patients with this condition.
3. Treatment of Raynaud's Phenomenon: N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been studied for its potential use in the treatment of Raynaud's phenomenon. It has been shown to be effective in improving the symptoms of this condition.
properties
Product Name |
N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|
Molecular Formula |
C19H21N9OS |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[5-cyano-2-(diethylamino)pyrimidin-4-yl]-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H21N9OS/c1-4-28(5-2)18-22-11-14(9-20)16(24-18)23-15(29)12-30-19-26-25-17(27(19)3)13-7-6-8-21-10-13/h6-8,10-11H,4-5,12H2,1-3H3,(H,22,23,24,29) |
InChI Key |
ZSVAEFSSWIMDDL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC=C(C(=N1)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3)C#N |
Canonical SMILES |
CCN(CC)C1=NC=C(C(=N1)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276271.png)
![N-{[(3-amino-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276274.png)
![3-amino-7-methyl-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276275.png)
![3-amino-7-methyl-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276276.png)
![methyl 2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276280.png)
![methyl 2-[(2,3-dihydro-1H-indol-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276281.png)
![methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276285.png)

![N-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276287.png)
![Ethyl 4,5-dimethyl-2-[(3-toluidinocarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276291.png)
![Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B276292.png)
![8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl ethyl sulfide](/img/structure/B276293.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B276294.png)
![5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B276296.png)